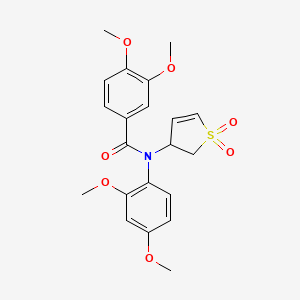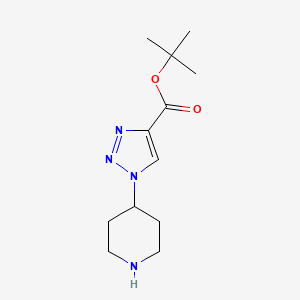![molecular formula C12H16N2O3 B3002043 Ethyl 2-[(4-aminophenyl)formamido]propanoate CAS No. 76765-77-0](/img/structure/B3002043.png)
Ethyl 2-[(4-aminophenyl)formamido]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides good yields without racemization under mild conditions . Another example is the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride from acetanilide through a series of reactions including Friedel-Crafts acylation and bromination . These methods demonstrate the versatility of synthetic approaches for compounds containing an aminophenyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Similarly, the structure of (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was confirmed using a combination of IR, NMR, and mass spectrometry . These analyses are crucial for understanding the three-dimensional conformation of such compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interactions and transformations. For instance, the supramolecular assembly of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate is governed by hydrogen bonds and π-π stacking interactions, which are important for stabilizing molecular conformations . Additionally, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates involves Knoevenagel condensation, indicating the reactivity of the cyanoacetamido moiety with substituted benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various analytical techniques. For example, the thermal stability of synthesized compounds is often assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The solubility and crystalline nature are determined by X-ray diffraction studies, while spectroscopic methods provide information on functional groups and molecular interactions . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications.
科学的研究の応用
Synthesis and Chemical Studies
Synthesis in Pharmaceutical Compounds : Ethyl 2-[(4-aminophenyl)formamido]propanoate has been used in the synthesis of various pharmaceutical compounds. For instance, it's involved in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug, indicating its utility in medicinal chemistry (Huansheng, 2013).
Crystal Structure Analysis : Studies on the crystal structure and anti-cancer activity of derivatives of this compound have been conducted. These studies highlight its potential in developing new anti-cancer agents (Liu et al., 2019).
Solid-State Characterization : Research also includes examining polymorphism in certain derivatives of this compound. Understanding polymorphism is crucial for the development of pharmaceutical formulations (Vogt et al., 2013).
Biological and Pharmacological Research
Anti-Cancer and Anti-Inflammatory Activities : this compound and its derivatives have been evaluated for their anti-cancer and anti-inflammatory properties. Such research is pivotal in drug discovery and development for various diseases (Madhavi & Sreeramya, 2017).
Protein Binding Studies : Investigating the binding characteristics of thiosemicarbazone derivatives of this compound to human serum albumin provides insights into the pharmacokinetic mechanisms of these potential therapeutic agents (Karthikeyan et al., 2016).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[(4-aminobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCMMJEFVLUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3001960.png)



![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)
![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)


![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)
![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)
![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)


